molecular formula C21H27N3O5 B11633326 1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B11633326
M. Wt: 401.5 g/mol
InChI Key: URBMNROUVPYFAS-UHFFFAOYSA-N
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Description

  • The aromatic groups can be introduced via Friedel-Crafts alkylation or acylation reactions. For instance, the 2-nitrophenyl group can be attached using a nitrobenzyl halide in the presence of a base.
  • The 3,4,5-trimethoxyphenyl group can be introduced similarly using a trimethoxybenzyl halide.
  • Final Assembly:

    • The final compound is assembled by coupling the substituted piperazine with the aromatic groups under controlled conditions, often using catalysts to facilitate the reaction.
  • Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common approach is:

    • Formation of the Piperazine Core:

      • Starting with piperazine, the core structure is often prepared through nucleophilic substitution reactions.

    Chemical Reactions Analysis

    Types of Reactions: 1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

      Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

      Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

      Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄).

      Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

    Major Products:

      Oxidation: Conversion of nitro to nitroso or amine derivatives.

      Reduction: Formation of amine derivatives.

      Substitution: Introduction of various nucleophiles to the aromatic ring.

    Scientific Research Applications

    1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Investigated for its potential as a biochemical probe due to its functional groups.

      Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

      Industry: Utilized in the development of novel materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine depends on its application:

      Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets.

      Molecular Targets and Pathways: Potential targets include enzymes involved in oxidative stress, signaling pathways related to inflammation, and cellular receptors.

    Comparison with Similar Compounds

      1-[(2-Nitrophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine: Similar structure but with fewer methoxy groups.

      1-[(2-Nitrophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine: Another variant with different methoxy group positioning.

    Uniqueness: 1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the specific arrangement and number of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

    Properties

    Molecular Formula

    C21H27N3O5

    Molecular Weight

    401.5 g/mol

    IUPAC Name

    1-[(2-nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

    InChI

    InChI=1S/C21H27N3O5/c1-27-19-12-16(13-20(28-2)21(19)29-3)14-22-8-10-23(11-9-22)15-17-6-4-5-7-18(17)24(25)26/h4-7,12-13H,8-11,14-15H2,1-3H3

    InChI Key

    URBMNROUVPYFAS-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

    Origin of Product

    United States

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